![molecular formula C8H16ClNO2 B2919284 1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2253632-56-1](/img/structure/B2919284.png)
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2253632-56-1 . It has a molecular weight of 193.67 . The compound is a white powder stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H . This indicates that the compound has a cyclopropane ring fused with a carboxylic acid group and a dimethylaminoethyl group .Physical And Chemical Properties Analysis
This compound is a white powder stored at room temperature . It has a molecular weight of 193.67 .Aplicaciones Científicas De Investigación
Ethylene Precursors and Metabolites in Plants
- Ethylene Biosynthesis in Higher Plants : Studies have identified derivatives of cyclopropane-1-carboxylic acid, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, as major metabolites of ethylene precursors in higher plants. These findings indicate the compound's role in plant growth and stress responses, offering insights into agricultural applications (Hoffman, Yang, & McKeon, 1982).
Cyclopropane Ring Opening and Chemical Synthesis
- Chemical Synthesis and Enzyme Inhibition : Research on derivatives of cyclopropane-1-carboxylic acid involving bromophenol with a cyclopropyl moiety indicates their potential as enzyme inhibitors. These studies reveal the compound's relevance in developing therapeutic agents and understanding enzyme function (Boztaş et al., 2019).
Cyclopropane Derivatives in Peptide Synthesis
- β-Oligopeptides Synthesis : Research on β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid showcases the utility of cyclopropane derivatives in synthesizing structurally unique peptides. This highlights the compound's utility in novel peptide synthesis with potential biomedical applications (Abele, Seiler, & Seebach, 1999).
Bioconjugation Mechanisms
- Amide Formation in Bioconjugation : The mechanism of amide formation using carbodiimide in aqueous media, involving cyclopropane derivatives, provides insights into bioconjugation techniques. This research is crucial for understanding and improving bioconjugation strategies in drug development and biomolecular research (Nakajima & Ikada, 1995).
Analytical Methods in Plant Biology
- Quantitative Determination in Plant Tissues : Methods for the quantification of cyclopropane-1-carboxylic acid derivatives in plant tissues have been developed, utilizing mass spectrometry. Such analytical techniques are crucial for studying plant physiology and ethylene biosynthesis pathways (Clarke, Kalantari, & Smith, 1996).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)6-5-8(3-4-8)7(10)11;/h3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKFYKUEOWPFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

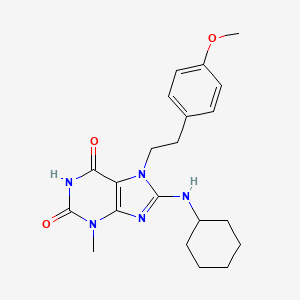
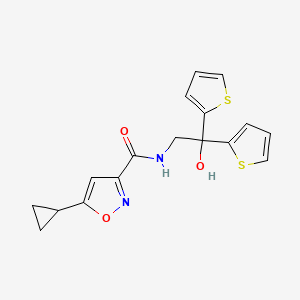

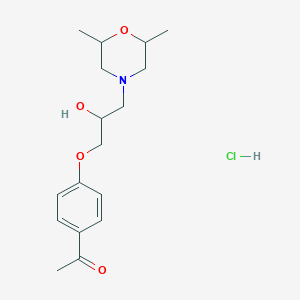
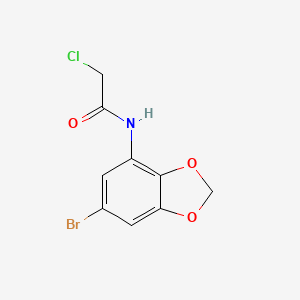
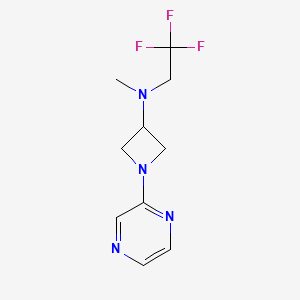
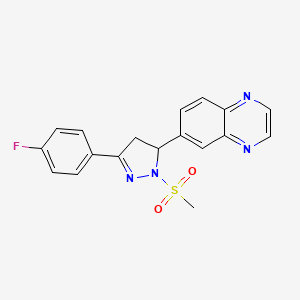
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(benzylthio)acetamide](/img/structure/B2919217.png)
![3-fluoro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2919218.png)
![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2919219.png)


![1-{6-[2-(sec-butylamino)-2-oxoethyl]-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide](/img/structure/B2919223.png)